molecular formula C12H16O B025064 3-T-Butoxystyrene CAS No. 105612-79-1

3-T-Butoxystyrene

Cat. No. B025064
CAS RN: 105612-79-1
M. Wt: 176.25 g/mol
InChI Key: LTGJSMARDKHZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-T-Butoxystyrene is a chemical compound used for research and development purposes . It is specifically designed for in-vitro studies.


Synthesis Analysis

The synthesis of 3-T-Butoxystyrene-based copolymers involves radical and anionic polymerization techniques. For instance, radical polymerization using 2,2-bis (t-butyldioxy)alkanes as initiators leads to the formation of polystyrene derivatives, including those containing 3-T-Butoxystyrene units.


Molecular Structure Analysis

The molecular structure of 3-T-Butoxystyrene-based copolymers can be tailored through the polymerization process. The presence of the tert-butoxy group influences the polymer’s properties, such as hydrophilicity and reactivity.


Chemical Reactions Analysis

3-T-Butoxystyrene participates in various chemical reactions, contributing to the synthesis of polymers with functional properties. For example, the t-butoxy groups in 3-T-Butoxystyrene units can be selectively hydrolyzed to hydroxy groups, allowing further functionalization of the polymer chain.


Physical And Chemical Properties Analysis

The physical properties of 3-T-Butoxystyrene-based copolymers, such as thermal stability, mechanical strength, and swelling behavior, are influenced by the copolymer’s composition and molecular structure. The chemical properties of 3-T-Butoxystyrene-based polymers, such as reactivity and compatibility with other materials, are critical for their application in diverse fields.

Scientific Research Applications

Micelle Formation

3-T-Butoxystyrene is used in the formation of micelles in hexane. It’s used to prepare a new type of hexane-soluble polymeric surfactant based on poly(4-tert-butoxystyrene) (P t BSt) by the nitroxide-mediated living radical polymerization . The copolymers self-assemble into monodispersed spherical micelles in hexane .

Industrial Applications

Surfactants have many applications in the industrial fields of food processing, drug delivery, cosmetics, water purification, adhesion, paper manufacturing, coating, washing, coloring, and painting . 3-T-Butoxystyrene can be used to create surfactants for these applications .

Block Copolymers

3-T-Butoxystyrene can be used in the synthesis of block copolymers. Anionic polymerization is the method of choice for the synthesis of well-defined block copolymers characterized by molecular and chemical homogeneity .

Thermoplastic Modification

Polystyrene (PSt) is one of the most exploited thermoplastics in numerous industrial fields due to its excellent physicochemical properties, wide range of applications, as well as low production cost . 3-T-Butoxystyrene can be used for modification of this thermoplastic .

Drug Delivery Systems

The self-assembled structures of block copolymers are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials . 3-T-Butoxystyrene can be used in the synthesis of these block copolymers .

Information Storage

As mentioned above, the self-assembled structures of block copolymers can be used for information storage . 3-T-Butoxystyrene can be used in the synthesis of these block copolymers .

Safety and Hazards

3-T-Butoxystyrene is intended for R&D use only and is not advised for medicinal use . Specific safety data for 3-T-Butoxystyrene was not found in the search results.

properties

IUPAC Name

1-ethenyl-3-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJSMARDKHZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436628
Record name 3-T-BUTOXYSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-T-Butoxystyrene

CAS RN

105612-79-1
Record name 1-(1,1-Dimethylethoxy)-3-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105612-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-T-BUTOXYSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(1,1-dimethylethoxy)-3-ethenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-T-Butoxystyrene
Reactant of Route 2
Reactant of Route 2
3-T-Butoxystyrene
Reactant of Route 3
Reactant of Route 3
3-T-Butoxystyrene
Reactant of Route 4
Reactant of Route 4
3-T-Butoxystyrene
Reactant of Route 5
Reactant of Route 5
3-T-Butoxystyrene
Reactant of Route 6
Reactant of Route 6
3-T-Butoxystyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.